molecular formula C19H23ClN2O4S B2608529 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953918-21-3

5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2608529
CAS No.: 953918-21-3
M. Wt: 410.91
InChI Key: WQTIYLUOHGPXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a chemical compound designed for research applications. The structure of this compound is characterized by a benzenesulfonamide core, a common pharmacophore in medicinal chemistry, which is substituted with a chloro and methoxy group at the 2- and 5- positions of the benzene ring. This core structure is further functionalized with an ethyl linker to a 2-phenylmorpholine moiety. The integration of the sulfonamide group with the 2-phenylmorpholine subunit suggests potential for investigation in various biochemical pathways. Research into similar structural frameworks has indicated relevance in the design and synthesis of compounds for pharmacological screening . The presence of the sulfonamide group makes it a candidate for exploring interactions with enzymes and receptors, where such functional groups often play a critical role in binding affinity and selectivity. This product is intended for use by qualified researchers in a controlled laboratory setting to advance scientific discovery and is strictly labeled For Research Use Only.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-25-17-8-7-16(20)13-19(17)27(23,24)21-9-10-22-11-12-26-18(14-22)15-5-3-2-4-6-15/h2-8,13,18,21H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTIYLUOHGPXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzenesulfonamide to introduce the chloro group. This is followed by the reaction with 2-(2-phenylmorpholino)ethylamine under suitable conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Diabetes Management

5-Chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is structurally related to glibenclamide, a well-known antidiabetic medication. It is recognized as an impurity or related compound in the synthesis of glibenclamide, which is used for managing blood glucose levels in patients with type 2 diabetes mellitus. The compound's sulfonamide group contributes to its biological activity, particularly in inhibiting certain enzymes involved in glucose metabolism .

1.2 NLRP3 Inflammasome Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. Inhibition of the NLRP3 inflammasome has therapeutic implications for conditions such as myocardial infarction and other inflammatory diseases. Research indicates that compounds like this compound can limit myocardial injury post-ischemia-reperfusion by modulating inflammatory pathways .

Case Studies

3.1 Clinical Implications in Diabetes Treatment

A clinical study demonstrated that glibenclamide effectively lowers blood glucose levels; however, the presence of impurities like this compound can influence the drug's efficacy and safety profile. Understanding these impurities is crucial for pharmaceutical formulations to ensure patient safety and drug effectiveness .

3.2 Inflammation and Cardiovascular Health

Research published in cardiovascular pharmacology has shown that compounds inhibiting the NLRP3 inflammasome can significantly reduce myocardial damage during ischemic events. The application of this compound in preclinical models supports its role as a potential therapeutic agent for reducing inflammation-related damage post-myocardial infarction .

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide with structurally related sulfonamides, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues with Piperidine/Morpholine Moieties
Compound Name & ID (Evidence) Molecular Formula Physical State Yield (%) Melting Point (°C) Key Structural Differences Biological Target/Activity
Compound 9 C24H31ClN2O5S White solid 84 147.4–149.7 Piperidine-4-yl linked to dihydrobenzofuran Dual α2A/5-HT7 receptor antagonist
Compound 11 C24H28ClF3N2O5S Yellow oil 58 N/A Trifluoroethoxy-phenoxyethylpiperidine α1A/α1D adrenergic antagonist (uroselective profile)
Compound 17 C25H33ClN2O5S Yellow solid 76 N/A Dihydrobenzofuran-ether-piperidine Dual α2A/5-HT7 receptor antagonist
Target Compound C23H28ClN2O4S Not reported N/A N/A Phenylmorpholinoethylamine substituent Hypothesized α/5-HT receptor modulation

Key Observations :

  • Substituent Effects: The piperidine/morpholine ring and attached groups (e.g., dihydrobenzofuran in Compound 9 vs. trifluoroethoxy in Compound 11) critically influence physical state (solid vs. oil) and receptor selectivity. The phenylmorpholino group in the target compound may enhance blood-brain barrier penetration compared to piperidine derivatives .
  • Synthetic Yields : Yields range from 58% to 84%, with solid-state compounds (e.g., Compound 9) typically achieving higher purity (>98% via UPLC/MS) compared to oily derivatives .
Simplified Sulfonamide Derivatives
Compound Name & ID (Evidence) Molecular Formula Key Structural Differences Biological Activity
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide C13H12ClNO3S Lacks morpholinoethyl/piperidine groups Anti-hypertensive, anti-convulsant
16673-34-0 C16H15ClN2O3S Benzamide core (vs. sulfonamide) NLRP3 inflammasome inhibition (myocardial ischemia)

Key Observations :

  • Core Modifications : Replacement of the sulfonamide with a benzamide (16673-34-0) shifts activity from receptor antagonism to inflammasome inhibition, highlighting the sulfonamide group's importance in neurotransmitter targeting .
  • Simplification: Removing the morpholinoethyl/piperidine sidechain (as in ) reduces molecular complexity but retains basic anti-hypertensive activity, suggesting the 5-chloro-2-methoxy aromatic moiety alone contributes to binding.
Pharmacological Profile Comparison
Compound Class (Evidence) Receptor Targets Potency (IC50/EC50) Therapeutic Indication
Dual α2A/5-HT7 Antagonists α2A, 5-HT7 Sub-micromolar (e.g., Compound 9: 5-HT7 IC50 = 0.23 µM) Depression, cognitive disorders
α1A/α1D Antagonists α1A, α1D Not reported Benign prostatic hyperplasia
NLRP3 Inhibitors NLRP3 Effective at 10 mg/kg (mouse model) Ischemia-reperfusion injury

Key Observations :

  • Receptor Specificity : Piperidine-linked sulfonamides (e.g., Compound 9) show dual receptor activity, whereas trifluoroethoxy derivatives (Compound 11) exhibit uroselectivity, likely due to increased lipophilicity and tissue distribution .
  • Clinical Potential: The target compound's phenylmorpholino group may confer unique pharmacokinetic advantages, though empirical data are needed to confirm this hypothesis.

Biological Activity

5-Chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, highlighting its implications in pharmacology and therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, including the methylation of 5-chlorosalicylic acid and subsequent reactions to form the final sulfonamide structure. The general synthetic pathway can be summarized as follows:

  • Methylation of 5-Chlorosalicylic Acid : The starting material is methylated to form methyl 5-chloro-2-methoxybenzoate.
  • Aminolysis : This intermediate is then reacted with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide.
  • Chlorosulfonation : The amide undergoes chlorosulfonation followed by further aminolysis to produce the target sulfonamide compound.

This multi-step synthesis is crucial for obtaining high yields and purity, which are essential for biological testing .

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anti-cancer properties and mechanisms of action.

Anti-Cancer Properties

Recent research has shown that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines. Notably, studies have reported the following findings:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others, with IC50 values indicating potent activity.
Cell LineIC50 (µM)Reference
MCF-70.65
HeLa2.41
A549 (lung cancer)0.12–2.78
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of pro-inflammatory cytokines, contributing to its anti-cancer effects .

Inflammation Modulation

In addition to its anti-cancer properties, this compound has been identified as a potential NLRP3 inflammasome inhibitor. It has shown protective activities in models of myocardial infarction by:

  • Blocking ASC Aggregation : This action prevents the formation of the NLRP3 inflammasome complex.
  • Reducing IL-1β Release : It significantly decreases the release of interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine, thereby mitigating inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Myocardial Infarction Model : In vivo studies demonstrated that treatment with this compound reduced infarct size and leukocyte infiltration in mouse models, suggesting its utility in cardiovascular diseases .
  • Cancer Cell Line Studies : In vitro evaluations showed that various derivatives exhibited higher potency compared to standard chemotherapeutic agents like Doxorubicin, indicating a promising alternative for cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, and how are reaction conditions optimized to improve yields?

  • Methodology : The synthesis typically involves coupling a chlorinated methoxybenzoic acid derivative with a morpholinoethylamine intermediate. Key steps include:

  • Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane at 0°C to minimize side reactions .
  • Purification : Column chromatography (e.g., silica gel) to isolate intermediates, with yields ranging from 37% to 73% depending on substituent steric effects and solvent systems .
  • Morpholinoethyl group synthesis : Reaction of benzenesulfonyl chloride with 2-phenylmorpholinoethylamine under basic conditions (e.g., aqueous Na₂CO₃), followed by recrystallization from methanol .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Spectroscopic characterization :

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.8–7.8 ppm), methoxy groups (δ ~3.8 ppm), and morpholinoethyl environments (δ 2.5–3.5 ppm) .
    • Crystallography : Single-crystal X-ray diffraction (e.g., R factor = 0.035) confirms bond lengths, angles, and hydrogen bonding networks, critical for validating sulfonamide geometry and substituent orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogues?

  • Approach :

  • Assay standardization : Validate protocols (e.g., NLRP3 inflammasome inhibition vs. anticancer assays) using positive controls and replicate experiments .
  • Purity assessment : Employ HPLC or LC-MS to rule out impurities (e.g., unreacted intermediates) that may skew activity results .
  • Structural analogs : Compare activity trends across derivatives with systematic substituent changes (e.g., chloro vs. methoxy groups) to identify critical pharmacophores .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in this sulfonamide class?

  • Key modifications :

  • Morpholino ring substitution : Introduce electron-withdrawing groups (e.g., Br, CF₃) to modulate lipophilicity and target binding .
  • Benzene ring diversification : Replace the methoxy group with hydroxy or amino functionalities to enhance hydrogen bonding with biological targets .
    • Evaluation : Test derivatives in enzyme inhibition assays (e.g., COX-2, NLRP3) or cell-based models (e.g., cancer cell lines) to correlate structural changes with potency .

Q. How can reaction conditions be optimized to improve the synthesis of the morpholinoethyl intermediate?

  • Parameters :

  • Temperature control : Maintain room temperature during sulfonamide formation to prevent decomposition of the morpholinoethylamine .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group, improving reaction kinetics .
  • Workup : Neutralize excess sulfonyl chloride with aqueous NaHCO₃ and employ recrystallization (e.g., methanol/water) for high-purity intermediates (71% yield reported) .

Notes on Data Interpretation

  • Contradictory yields : Lower yields in amide coupling (e.g., 37% for compound 35 ) may arise from steric hindrance; optimizing stoichiometry or switching to bulkier coupling agents (e.g., DCC) can mitigate this .
  • Biological variability : Differences in Gram-positive vs. Gram-negative antibacterial activity (e.g., in ) highlight the need for pathogen-specific assay design and MIC endpoint determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.